molecular formula C23H37N5O6S B171643 7-(2-(Diethylamino)ethyl)theophylline 2-oxobornanesulfonate CAS No. 19326-29-5

7-(2-(Diethylamino)ethyl)theophylline 2-oxobornanesulfonate

Cat. No. B171643
CAS RN: 19326-29-5
M. Wt: 511.6 g/mol
InChI Key: KVZYKZBYZVKXNI-STOWLHSFSA-N
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Description

Theophylline is a xanthine derivative with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities . It’s used to manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .


Molecular Structure Analysis

The molecular structure of theophylline consists of a xanthine core, which is a type of purine. Theophylline specifically has two methyl groups attached to the nitrogen atoms in the xanthine core .

properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZYKZBYZVKXNI-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940999
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etamiphylline camsylate

CAS RN

19326-29-5
Record name Etamiphylline camsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19326-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etamiphylline camsylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019326295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMIPHYLLIN CAMPHORSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02354HXX8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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